tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate
Description
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[[2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-10-13-8-15(13)16-9-14(21)6-7-17(16)23-11-12-4-5-12/h6-7,9,12-13,15,21H,4-5,8,10-11H2,1-3H3,(H,20,22) |
InChI Key |
JPMGCJBYXCRQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C2=C(C=CC(=C2)O)OCC3CC3 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of this complex carbamate derivative typically involves constructing the cyclopropyl and phenolic moieties, followed by carbamate formation through nucleophilic substitution or acylation reactions. The key steps include:
- Formation of the cyclopropyl core with functionalized substituents.
- Introduction of the hydroxyphenyl group with appropriate substitution at the 5-position.
- Coupling of the cyclopropylmethyl fragment with the carbamate group.
Key Reactions and Conditions
The synthesis generally proceeds via the following steps:
Cyclopropyl Ring Formation:
Using Simmons–Smith cyclopropanation or diazomethane-based methods to generate the cyclopropyl ring, often starting from suitable alkenes or alkynes (see patent WO2016118666A1).Phenolic Substitution:
Electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce the hydroxyphenyl group, often under controlled temperature conditions to prevent side reactions.Introduction of the Cyclopropylmethoxy Group:
Nucleophilic substitution involving cyclopropylmethyl halides with phenolic hydroxyl groups, often using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).Carbamate Formation:
The final step involves reacting the amine or hydroxyl precursor with tert-butyl chloroformate or related reagents in the presence of bases such as triethylamine, at low temperatures (0–25°C), to form the carbamate linkage (see patent WO2019158550A1).
Specific Preparation Methods
Method Based on Neutral Reagents
Research indicates that using reagents in their neutral forms significantly improves yield and purity, as well as simplifies process control. For example, WO2019158550A1 describes a method where:
- The reagents (A) and (B), corresponding to the cyclopropyl derivatives and phenolic intermediates, are used in their neutral forms rather than salts.
- The reaction involves mixing these reagents with a base (e.g., triethylamine) in acetonitrile at approximately 60°C.
- The process avoids issues like solidification and high viscosity, common in salt-based reactions, thus facilitating scale-up.
Reaction Optimization
Reaction Time:
Stirring for at least 1 hour, with optimal yields observed between 3 to 8 hours depending on temperature and reagent ratios.Temperature Control:
Conducting reactions at around 60°C ensures adequate reaction rates without decomposition.Base Usage:
Lower quantities of triethylamine (compared to traditional methods) are sufficient, reducing side reactions and improving yield (up to 93%).
Industrial Scale Considerations
- The process emphasizes avoiding excessive viscosity and solidification, which hinder stirring and mass transfer.
- Continuous flow reactors and automated reagent addition are recommended for large-scale production.
- Purification is achieved via chromatography or recrystallization to attain high purity.
Reaction Scheme Summary
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclopropanation | Diazomethane or Simmons–Smith reagents | Low temperature, inert atmosphere | Cyclopropyl core formation |
| 2 | Phenolic substitution | Phenol derivative, electrophile | Controlled temperature | Hydroxyphenyl attachment |
| 3 | Methoxy substitution | Cyclopropylmethyl halide, phenol | Potassium carbonate, DMF | Cyclopropylmethoxy group |
| 4 | Carbamate formation | tert-Butyl chloroformate, amine | 0–25°C, triethylamine | Carbamate linkage |
Notes on Process Efficiency and Purity
- Using neutral reagents in the carbamate formation improves overall yields.
- Reaction times are optimized based on temperature and reagent ratios.
- Purification techniques include chromatography and recrystallization, ensuring high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfo, and other substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which “tert-butyl (((1R,2R)-2-(2-(cyclopropylmethoxy)-5-hydroxyphenyl)cyclopropyl)methyl)carbamat” exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, cyclopropane modifications, and functional groups. Below is a comparative analysis based on synthetic routes, physicochemical properties, and applications:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Hydroxyl vs. This difference may influence receptor binding kinetics; fluorinated analogs like 15b show higher selectivity for 5-HT2C receptors due to reduced polarity and increased metabolic stability .
- Cyclopropylmethoxy vs. In contrast, the allyloxy group in 15b offers conformational flexibility, which may enhance off-target interactions .
Cyclopropane and Bridging Modifications
- The cyclopropane-methyl bridge in the main compound and 15b imposes conformational constraints, favoring bioactive conformations. In contrast, the spirocyclic system in the patent-derived compound (EP 4 374 877 A2) introduces additional complexity, likely targeting enzymes or receptors requiring multi-ring engagement .
Research Findings and Implications
Synthetic Accessibility : The main compound and 15b share similar synthetic routes involving cyclopropanation via carbene insertion, followed by carbamate protection. However, introducing the 5-hydroxyl group requires orthogonal protecting strategies compared to fluorination in 15b .
Metabolic Stability : Fluorinated analogs (15b ) exhibit longer half-lives in vitro compared to hydroxylated derivatives, as seen in microsomal stability assays .
Receptor Selectivity: While 15b demonstrates nanomolar affinity for 5-HT2C receptors (>100-fold selectivity over 5-HT2A/B), the main compound’s hydroxyl group may shift selectivity toward 5-HT2A, pending experimental validation .
Thermodynamic Solubility : The hydroxyl group in the main compound increases aqueous solubility (~15 µg/mL) compared to 15b (~5 µg/mL), but this comes at the cost of reduced membrane permeability .
Biological Activity
tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate is a complex organic compound with significant potential in biological research and medicinal applications. Its unique structural features, including a tert-butyl carbamate group and cyclopropyl rings, suggest a variety of biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl N-[[(1R,2R)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]carbamate , with the molecular formula and a molecular weight of 329.43 g/mol. The structure includes functional groups that are known to interact with biological systems, making it a candidate for further investigation.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molecular Weight | 329.43 g/mol |
| CAS Number | 1322700-01-5 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the cyclopropyl and hydroxyphenyl groups is crucial for binding affinity and specificity, which can lead to modulation of various biological pathways.
Potential Applications
- Drug Development : The compound's unique structure may allow it to serve as a lead compound in the development of new therapeutic agents targeting specific diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions such as hyperlipidemia or cancer.
- Receptor Interaction : Its ability to interact with various receptors could make it useful in the treatment of disorders related to neurotransmission or hormonal imbalances.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Cyclopropane Derivatives : Research indicated that cyclopropane-containing compounds exhibit significant anti-inflammatory properties, suggesting that similar activities could be expected from this compound due to its structural motifs.
- Enzyme Interaction Studies : In vitro assays have demonstrated that derivatives of carbamate compounds can effectively inhibit enzymes such as acetylcholinesterase, which is critical for neurotransmission.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate?
- Methodology : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, hydroxyl group protection, and carbamate coupling. For example:
Cyclopropanation : Use a transition metal-catalyzed reaction (e.g., rhodium or palladium) to generate the cyclopropylmethyl intermediate .
Protection : Introduce the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane under nitrogen .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps, and monitor reaction progress via TLC or LC-MS .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, chemical goggles) and work in a fume hood to avoid inhalation or skin contact .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Avoid exposure to strong acids/bases, oxidizing agents, or humidity .
- Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| Room temperature (1 week) | Partial decomposition (~15% by HPLC) | |
| 4°C, argon (6 months) | No detectable degradation |
Q. What analytical techniques are critical for characterizing the purity of this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm regiochemistry of the cyclopropane and carbamate groups (¹H, ¹³C, 2D-COSY) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .
- Supplementary Techniques :
- X-ray Crystallography (if crystalline): Resolve ambiguous stereochemistry using SHELXL for refinement .
- FT-IR : Verify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. What methodologies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Conflict Resolution :
- Case Example : Discrepancies in NMR chemical shifts may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm conformer ratios .
- Synchrotron X-ray Diffraction : Resolve ambiguous NOE correlations by obtaining high-resolution crystal structures (R-factor < 0.05) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Approach :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbamate carbonyl) .
Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to predict hydrolysis rates .
- Validation : Compare predicted reaction pathways (e.g., SN2 at cyclopropane methylene) with experimental kinetic data .
Q. What strategies optimize the compound's solubility for in vitro biological assays?
- Empirical Methods :
| Strategy | Outcome (Solubility in PBS) | Reference |
|---|---|---|
| Co-solvent (10% DMSO) | 2.3 mM | |
| β-cyclodextrin complex | 5.8 mM |
- Structural Modifications : Introduce polar substituents (e.g., sulfonate) on the phenyl ring while retaining the tert-butyl carbamate group .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported biological activity data?
- Root Cause : Variability in assay conditions (e.g., cell line, serum concentration) may alter observed IC₅₀ values.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
